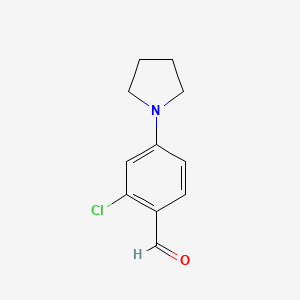

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

描述

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a chloro group and a pyrrolidine ring attached to a benzaldehyde core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, which then undergoes a nucleophilic substitution with pyrrolidine. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely .

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid.

Reduction: 2-Chloro-4-(pyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

科学研究应用

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research:

作用机制

The mechanism of action of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro group and aldehyde moiety contribute to the compound’s reactivity, allowing it to form covalent bonds with target proteins, thereby altering their function .

相似化合物的比较

4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.

2-Chloro-4-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the combination of its chloro group, pyrrolidine ring, and aldehyde moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .

生物活性

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its interactions with various biological systems.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the Pyrrolidine Ring: This can be achieved through the reaction of pyrrolidine with appropriate electrophiles.

- Chlorination: The introduction of the chlorine atom at the 2-position on the benzene ring can be accomplished using chlorinating agents.

- Aldehyde Formation: The final step involves converting the resulting compound into the aldehyde form through oxidation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant antiproliferative activity against various cancer cell lines, including HeLa cells, with GI50 values in the low nanomolar range . This suggests that modifications in the structure can enhance their efficacy as anticancer agents.

Neurotransmitter Regulation

The compound has been noted for its interactions with enzymes involved in neurotransmitter regulation, such as monoamine oxidases. These interactions may modulate neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes, which can lead to significant biochemical effects. For example, it has been shown to influence cell signaling pathways in neuronal cells, impacting neurotransmitter release and uptake.

Case Studies

Case Study 1: Antiproliferative Activity

A study conducted on rigidin-inspired derivatives demonstrated that compounds similar to this compound exhibited notable antiproliferative effects against colon cancer cell lines. The lead compound showed a GI50 value of approximately 0.022 µM against these cells, indicating high potency .

Case Study 2: Neurochemical Effects

In another investigation focusing on neurochemical modulation, it was found that this compound could significantly alter neurotransmitter dynamics in cultured neuronal cells. This was evidenced by changes in dopamine and serotonin levels post-treatment, suggesting potential applications in treating mood disorders.

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution at the 4-position of 2-chloro-4-fluorobenzaldehyde using pyrrolidine. For example, substituting fluorine with pyrrolidine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours yields the target compound . Catalyst choice (e.g., K₂CO₃ or Cs₂CO₃) significantly impacts yield; Cs₂CO₃ may improve efficiency due to stronger basicity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields typically range from 45–65%, but microwave-assisted synthesis could reduce reaction time .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : Key signals include the aldehyde proton (δ ~10.1 ppm, singlet) and pyrrolidine protons (δ ~1.8–2.7 ppm, multiplet) in H NMR. Aromatic protons appear as doublets (δ ~7.5–8.0 ppm) due to chloro and pyrrolidine substituents .

- IR : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain in the pyrrolidine-benzaldehyde linkage .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in ethanol and DMSO (>10 mg/mL) but poorly soluble in water (<1 mg/mL). For aqueous reactions, use co-solvents like DMSO/water mixtures .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid prolonged exposure to light or moisture, which may degrade the pyrrolidine moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. The chloro substituent acts as an electron-withdrawing group, activating the aldehyde for nucleophilic addition or Suzuki-Miyaura coupling at the 2-position . Compare HOMO/LUMO energies with analogous benzaldehydes to predict regioselectivity .

Q. What strategies resolve contradictory SAR data in derivatives of this compound?

- Case Study : If a derivative shows unexpected bioactivity, analyze steric effects using molecular docking (e.g., AutoDock Vina) and compare torsion angles from X-ray data . For example, bulky substituents on pyrrolidine may hinder binding despite favorable electronic properties . Validate hypotheses via synthetic modification (e.g., replacing pyrrolidine with piperidine) and reassay .

Q. How can researchers evaluate the compound’s stability under catalytic conditions (e.g., acidic/basic media)?

- Experimental Design :

- Acidic Conditions : Stir the compound in HCl (1M) at 25°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours. The aldehyde group is prone to hydration in strong acids .

- Basic Conditions : Test in NaOH (0.1M) with TLC tracking. Base may deprotonate pyrrolidine, leading to ring-opening side reactions .

属性

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJKRWNFRHQBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428094 | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-65-8 | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。